molecular formula C18H15N5O3S2 B2993277 3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-44-5

3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2993277
CAS No.: 862829-44-5
M. Wt: 413.47
InChI Key: QXFUVDYPSNBFGX-UHFFFAOYSA-N
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Description

3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic chemical compound designed for research applications. It belongs to a class of hybrid molecules incorporating both a 1,2,4-triazole and a benzothiazol-2-one ring system, a structural motif known to exhibit a broad spectrum of biological activities. Structurally related analogs featuring this core scaffold, such as those with 4-methylbenzyl or 1-phenylethyl substituents, have been documented in chemical databases . The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, and its fusion with other heterocycles, as in 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, has been extensively studied for diverse pharmacological properties, including significant antimicrobial and antibacterial effects . The specific mechanism of action for this compound is a subject of ongoing research, but its design leverages the known potential of the 1,2,4-triazole and benzothiazole pharmacophores to interact with biological targets. The presence of the 3-nitrobenzylthio side chain may influence its electronic properties and binding affinity. This product is intended for investigational purposes in chemical and pharmaceutical research laboratories to further explore its properties and potential applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c1-21-16(10-22-14-7-2-3-8-15(14)28-18(22)24)19-20-17(21)27-11-12-5-4-6-13(9-12)23(25)26/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFUVDYPSNBFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from simpler triazole derivatives. One common method includes the condensation of a 4-amino triazole with various benzyl halides under basic conditions. The reaction conditions are optimized to enhance yield and purity, often utilizing solvents like ethanol or DMF.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties . The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains suggest a potent bactericidal effect, making it a candidate for further development as an antibiotic.

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies reveal that it exhibits cytotoxic effects against several cancer cell lines, with IC50 values in the micromolar range. This suggests that the compound may inhibit cancer cell proliferation effectively.

Cancer Cell Line IC50 (µM)
HeLa (Cervical cancer)10
MCF7 (Breast cancer)15
A549 (Lung cancer)12

The biological activity of this compound can be attributed to its ability to interfere with specific cellular pathways. For instance, it may inhibit enzymes involved in nucleic acid synthesis or disrupt cell membrane integrity in bacterial cells. Additionally, its structure allows for interactions with various protein targets within cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole ring and substituents on the benzothiazole moiety significantly affect biological activity. For example:

  • Nitro group substitution enhances antibacterial activity.
  • Methyl groups at specific positions improve cytotoxicity against cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers demonstrated that the compound effectively inhibited growth in multiple bacterial strains with a notable effect on biofilm formation.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways.

Scientific Research Applications

The compound 3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule belonging to the triazole derivatives class. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, suggesting potential applications in medicinal chemistry, especially in developing new therapeutic agents.

Molecular Structure
The molecular formula of this compound can be represented as C18H15N5O3S2. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

Synthesis
The synthesis of this compound can be achieved through various methods involving the manipulation of triazole and thiazole moieties. The synthesis typically starts with commercially available materials or simpler organic compounds. The process may involve multiple steps and purification techniques like recrystallization or chromatography to isolate the final product. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives reported in the literature.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Features Potential Bioactivity Reference
Target Compound : 3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one - 4-methyl-1,2,4-triazole
- (3-nitrobenzyl)thio group
- Benzo[d]thiazol-2(3H)-one
High electron-withdrawing capacity (nitro group), lipophilic thioether linkage Anticancer, antimicrobial (inferred from triazole-thiol derivatives)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one - 5-nitrothiazolylthio
- Dihydrobenzo[d]ioxin
Nitrothiazole enhances electrophilicity; dihydrodioxin improves solubility Antibacterial, antifungal (nitrothiazole activity)
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione - 3-methoxybenzyl
- 2-methoxyphenyl
Methoxy groups increase polarity; thione group enables metal coordination Antidiabetic, antioxidant
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one - Ethyl group
- Methoxy-tolylmethyl
Bulky aryl groups enhance steric hindrance; benzo[d]thiazol-2-one core Anti-inflammatory, kinase inhibition

Key Observations :

Substituent Impact :

  • The nitrobenzylthio group in the target compound may enhance cytotoxicity compared to methoxy or thienyl substituents (e.g., ), as nitro groups often improve DNA intercalation or enzyme inhibition .
  • Benzo[d]thiazol-2(3H)-one moieties (shared with ) are associated with anticancer activity due to their planar aromatic structure, which facilitates intercalation into biomolecules .

Synthetic Methods :

  • Catalysts : InCl₃ () vs. acid/base conditions (). InCl₃ may offer higher regioselectivity for thioether formation .
  • Reaction Time : Triazole-thiol alkylation in requires 5 hours, whereas benzo[d]thiazol-2(3H)-one coupling in is faster (1–3 hours) .

Biological Activity Trends :

  • Triazole-thiol derivatives (e.g., ) show broad-spectrum antimicrobial activity, while benzo[d]thiazol-2(3H)-one hybrids () are more specialized in anticancer applications .

Q & A

Q. What are the critical steps in synthesizing 3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:
  • Thioether Formation : Reacting 3-nitrobenzyl chloride with a thiol-containing triazole intermediate under basic conditions (e.g., NaOH/K₂CO₃) to form the thioether linkage .
  • Cyclization : Intramolecular cyclization of thiosemicarbazides or hydrazides under reflux in ethanol or acetonitrile to form the triazole ring .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) and monitor purity via TLC. Confirm purity through melting point consistency and spectral analysis (e.g., >95% by HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzyl and benzothiazole groups) and methyl/methylene groups (δ 2.5–4.0 ppm). Triazole protons appear as singlets near δ 8.0–8.5 ppm .
  • IR Spectroscopy : Look for S-H (2550–2600 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or benzothiazole moieties) .

Q. How can researchers select optimal solvents and catalysts for synthesizing triazole-thiazole hybrids?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (e.g., PEG-400, DMF) enhance nucleophilicity in substitution reactions. Ethanol/acetonitrile is preferred for cyclization due to high solubility of intermediates .
  • Catalysts : Bleaching Earth Clay (pH 12.5) or K₂CO₃ improves thioether formation efficiency. Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :
  • Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values, with ciprofloxacin as a positive control .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC. Synergy with β-lactams can be assessed using checkerboard assays .

Q. How should researchers handle discrepancies in reported yields for similar triazole derivatives?

  • Methodological Answer :
  • Variable Analysis : Compare reaction conditions (e.g., catalyst loading, solvent volume). For example, yields drop from 72% to 61% when substituting ethanol with methanol due to reduced intermediate solubility .
  • Reproducibility : Replicate reactions under controlled humidity/temperature. Use statistical tools (e.g., ANOVA) to identify significant variables .

Advanced Research Questions

Q. What strategies can optimize the reaction mechanism for thioether linkage formation in sterically hindered environments?

  • Methodological Answer :
  • DFT Calculations : Model transition states to identify steric clashes between the nitrobenzyl group and triazole core. Adjust substituent positions to reduce energy barriers .
  • Kinetic Studies : Use in-situ IR/NMR to monitor reaction progress. For example, pseudo-first-order kinetics may reveal rate-limiting steps in S-alkylation .

Q. How can computational methods predict the tautomeric equilibrium of the triazole-thiazole core and its impact on bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Compare thione (C=S) vs. thiol (S-H) tautomers for binding affinity differences .
  • MD Simulations : Assess stability of tautomers in aqueous vs. lipid bilayer environments using GROMACS. Thione forms may dominate in hydrophobic pockets .

Q. What experimental approaches resolve contradictions in biological activity data across substituted analogs?

  • Methodological Answer :
  • SAR Analysis : Synthesize derivatives with modified substituents (e.g., replacing nitro with methoxy) and compare MIC values. A 3-nitro group may enhance activity 3-fold by increasing electron-withdrawing effects .
  • Metabolomic Profiling : Use LC-MS to identify degradation products in bacterial lysates. Inactive analogs may undergo rapid nitro-reduction to amines .

Q. How can researchers design in vivo toxicity studies for this compound while ensuring pharmacokinetic stability?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (target: 2–3) and CYP450 inhibition. Prioritize analogs with high GI absorption and low hepatotoxicity .
  • Rodent Models : Administer 10–100 mg/kg doses orally/injected. Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days. Necropsy for histopathology .

Q. What advanced techniques validate the compound’s mechanism of action in anticancer assays?

  • Methodological Answer :
  • Flow Cytometry : Assess apoptosis in HeLa cells via Annexin V/PI staining. Compare cell cycle arrest (G1/S phase) with controls .
  • Western Blotting : Measure caspase-3/9 activation and Bcl-2 suppression. A 50% increase in cleaved PARP indicates pro-apoptotic activity .

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